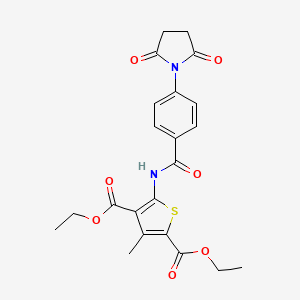

Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate

Description

This compound features a thiophene core substituted with diethyl dicarboxylate groups at the 2- and 4-positions, a 3-methyl group, and a benzamido moiety at the 5-position bearing a 2,5-dioxopyrrolidin-1-yl substituent.

Properties

IUPAC Name |

diethyl 5-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7S/c1-4-30-21(28)17-12(3)18(22(29)31-5-2)32-20(17)23-19(27)13-6-8-14(9-7-13)24-15(25)10-11-16(24)26/h6-9H,4-5,10-11H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUKKHZAJDRURS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds have been used to improve monoclonal antibody production in chinese hamster ovary cells.

Mode of Action

It has been found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production. This suggests that it may interact with cellular metabolic processes to enhance energy production and nutrient uptake.

Biochemical Pathways

The compound appears to influence the biochemical pathways related to cell metabolism and protein production. It increases the glucose uptake rate and intracellular ATP, which are crucial for energy production and cellular activities. Additionally, it suppresses the galactosylation on a monoclonal antibody, a critical quality attribute of therapeutic monoclonal antibodies.

Result of Action

The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cells. It does this by suppressing cell growth and enhancing both cell-specific glucose uptake rate and the amount of intracellular ATP. It also suppresses the galactosylation on a monoclonal antibody.

Biological Activity

Diethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound with potential biological applications. Its structure includes a thiophene ring and a dioxopyrrolidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects on monoclonal antibody production and cell viability.

Chemical Structure

The compound can be represented as follows:

This structure consists of two carboxylate groups, a thiophene ring, and a dioxopyrrolidine derivative that may influence its biological interactions.

Monoclonal Antibody Production

Recent studies have highlighted the role of related compounds in enhancing monoclonal antibody production. For instance, derivatives such as 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide have been shown to significantly increase the yield of monoclonal antibodies in Chinese hamster ovary (CHO) cell cultures. This enhancement is attributed to several mechanisms:

- Increased Cell-Specific Productivity : The presence of these compounds has been correlated with a 2.2-fold increase in cell-specific productivity compared to controls .

- Suppression of Cell Growth : Interestingly, while these compounds boost antibody production, they also suppress overall cell growth, suggesting a targeted stimulation of antibody synthesis over cellular proliferation .

- Altered Metabolic Activity : Enhanced glucose uptake and increased intracellular adenosine triphosphate (ATP) levels have been observed during the production process, indicating improved metabolic efficiency in antibody-producing cells .

Structure-Activity Relationship

The structure-activity relationship (SAR) studies reveal that specific structural components are crucial for the biological efficacy of these compounds:

| Component | Activity Level | Notes |

|---|---|---|

| 2,5-Dimethylpyrrole | High | Most effective partial structure for enhancing productivity |

| N-(2,5-Dioxopyrrolidin-1-yl) Benzamide | Moderate | Contributes to overall activity |

| Succinimide | Low | Less impactful on productivity |

These findings suggest that optimizing the structure of such compounds could lead to further improvements in monoclonal antibody production capabilities .

Study 1: Monoclonal Antibody Production Enhancement

A study published in PLoS ONE demonstrated that the compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide significantly improved monoclonal antibody yields in CHO cells. The study involved screening over 23,000 chemical compounds and identifying those that could enhance productivity without compromising cell viability .

Study 2: Metabolic Profiling

Another investigation focused on the metabolic changes induced by these compounds during antibody production. The study found that treated cells exhibited higher glucose uptake rates and ATP levels compared to untreated controls. This suggests that the compounds facilitate a more efficient energy metabolism conducive to enhanced protein synthesis .

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in the substituents on the benzamido group and the thiophene ring:

- Hydroxybenzylideneamino group: In , the compound features a 2-hydroxybenzylideneamino substituent, forming intramolecular hydrogen bonds that stabilize planar conformations .

- Bis(4-methylphenyl)amino group: reports a bulkier aromatic substituent, leading to a 12.8° twist between the thiophene and benzamido rings, reducing planarity .

- Chloroacetamido group : highlights a reactive chloro substituent, enabling alkylation or nucleophilic substitution, absent in the target compound .

Table 1: Substituent Impact on Molecular Properties

Physicochemical Properties

- Melting Points : The chloroacetamido derivative () melts at 164–169°C, while analogs with alkyl chains (e.g., compounds 12–14 in ) show lower melting points (128–147°C), suggesting that polar groups enhance thermal stability .

- Solubility: The dioxopyrrolidinyl group’s polarity may improve aqueous solubility compared to non-polar substituents like bis(4-methylphenyl)amino (), though this is speculative without direct data.

Crystallographic Insights

- Planarity and Packing: The hydroxybenzylideneamino derivative () adopts a nearly planar conformation, stabilized by intramolecular H-bonds, while the bis(4-methylphenyl)amino analog () shows significant ring twisting, disrupting crystal packing .

Table 2: Crystallographic Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.